molecular formula C19H19N3O5S B3492667 METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE

METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE

Cat. No.: B3492667
M. Wt: 401.4 g/mol
InChI Key: DWVMPEDSIMHHJV-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate typically involves the formation of an amide bond between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid. This reaction is facilitated by the presence of dichlorotriphenylphosphorane in chloroform, yielding the target molecule with a high yield . The structure of the synthesized compound is confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine or alcohol derivative.

Scientific Research Applications

Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is unique due to the presence of the ethanesulfonyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[[2-(2-ethylsulfonylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-28(25,26)19-21-15-10-6-7-11-16(15)22(19)12-17(23)20-14-9-5-4-8-13(14)18(24)27-2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVMPEDSIMHHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
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METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
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METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
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METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
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METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE

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